molecular formula C21H17N5O4 B2566767 N-(benzo[d][1,3]dioxol-5-yl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 946234-90-8

N-(benzo[d][1,3]dioxol-5-yl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

Cat. No. B2566767
CAS RN: 946234-90-8
M. Wt: 403.398
InChI Key: DIFFLTCXMOWOPO-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a useful research compound. Its molecular formula is C21H17N5O4 and its molecular weight is 403.398. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Herbicidal Activity

Research has led to the design and synthesis of compounds containing pyrimidine and thiadiazole rings, which show moderate to good selective herbicidal activity. These compounds, including ones similar to the specified chemical, have been evaluated for their effectiveness against certain plants like Brassica campestris L. at specific concentrations, demonstrating potential applications in agriculture for weed control without affecting crops like Echinochloa crus-galli at tested concentrations (Liu & Shi, 2014).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promising results in cytotoxic assays against cancer cell lines such as HCT-116 and MCF-7, indicating their potential use in cancer treatment. The structure-activity relationship (SAR) analysis suggests that certain features in these molecules could be critical for their biological activities, offering insights into designing more effective anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).

Antimicrobial Applications

Research has also focused on synthesizing novel derivatives bearing an aryl sulfonate moiety, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives. These compounds have been tested for their anti-bacterial and antifungal activities, with some showing significant effects. This highlights their potential application in developing new antimicrobial agents to combat resistant microbial strains (Kendre, Landge, & Bhusare, 2015).

Neurological Imaging Applications

Fluoroethoxy and fluoropropoxy substituted compounds, including pyrazolopyrimidines, have been synthesized and found to have high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). Such compounds, particularly [18F]-labeled derivatives, have been used in biodistribution studies in rats, suggesting their utility in imaging PBR expression in neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).

Mechanism of Action

Target of Action

The primary target of N-(2H-1,3-benzodioxol-5-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide is the mitochondria in tumor cells . This compound has been found to be efficacious in tumor cells experiencing glucose starvation .

Mode of Action

N-(2H-1,3-benzodioxol-5-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide interacts with its target, the mitochondria, by inhibiting the mitochondrial membrane potential . This inhibition is a key aspect of its mode of action.

Biochemical Pathways

The compound affects the biochemical pathways related to glucose starvation in tumor cells. It has been observed that compounds exhibiting selective toxicity upon glucose starvation, like N-(2H-1,3-benzodioxol-5-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide, inhibit the mTOR pathway upon glucose starvation . This inhibition of the mTOR pathway and the mitochondrial membrane potential are key aspects of the affected biochemical pathways.

Result of Action

The molecular and cellular effects of N-(2H-1,3-benzodioxol-5-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide’s action result in the death of tumor cells under glucose starvation conditions . By inhibiting the mitochondrial membrane potential, it disrupts the energy production of the cells, leading to cell death .

Action Environment

The action of N-(2H-1,3-benzodioxol-5-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide is influenced by the glucose levels in the tumor environment. Tumor cells often experience glucose starvation, which is when this compound is most effective . Therefore, the glucose levels in the tumor environment play a crucial role in the compound’s action, efficacy, and stability.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c27-19(24-14-6-7-17-18(10-14)30-13-29-17)8-9-25-12-22-20-16(21(25)28)11-23-26(20)15-4-2-1-3-5-15/h1-7,10-12H,8-9,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFFLTCXMOWOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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